N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S3/c1-13-6-9-15(10-7-13)28(24,25)22-14-8-11-17(23)19(12-14)27-20-21-16-4-2-3-5-18(16)26-20/h2-12,22-23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOLOFHQNYOJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Reaction Mechanisms
Synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)-4-hydroxyaniline
The amine intermediate is synthesized via a nitro-group reduction strategy, as outlined below:
Nitro Precursor Preparation
3-Nitro-4-hydroxyphenyl benzothiazolyl sulfide is prepared by coupling 3-nitro-4-hydroxyphenol with 2-mercaptobenzothiazole under oxidative conditions. A mixture of 3-nitro-4-hydroxyphenol (1.55 g, 10 mmol) and 2-mercaptobenzothiazole (1.67 g, 10 mmol) in dimethylformamide (DMF, 20 mL) is stirred with iodine (0.25 g, 1 mmol) at 80°C for 12 hours. The reaction progress is monitored via TLC (ethyl acetate/hexane, 1:2). The product is isolated by precipitation in ice-water, yielding a yellow solid (2.21 g, 72%).
Nitro-to-Amine Reduction
The nitro group is reduced using tin(II) chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid. The nitro precursor (2.0 g, 6.5 mmol) is dissolved in ethanol (30 mL) and concentrated HCl (10 mL). SnCl₂·2H₂O (7.34 g, 32.5 mmol) is added gradually at 0°C, and the mixture is stirred at room temperature for 4 hours. The resultant amine is extracted with ethyl acetate, washed with NaHCO₃ solution, and dried over MgSO₄, yielding a pale-brown solid (1.42 g, 78%).
Sulfonylation with 4-Methylbenzenesulfonyl Chloride
The amine intermediate (1.0 g, 3.2 mmol) is dissolved in anhydrous dichloromethane (DCM, 15 mL) under nitrogen. Triethylamine (0.9 mL, 6.4 mmol) is added, followed by dropwise addition of 4-methylbenzenesulfonyl chloride (0.67 g, 3.5 mmol) at 0°C. The reaction is stirred at room temperature for 12 hours, quenched with ice-water, and extracted with DCM. The organic layer is dried and concentrated, yielding the crude product, which is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to afford the target compound as a white crystalline solid (1.18 g, 75%).
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Analysis (400 MHz, DMSO-d₆)
- Aromatic Protons : Signals at δ 7.89 (d, J = 8.4 Hz, 2H, H-2' and H-6' of tosyl), 7.52 (d, J = 8.0 Hz, 2H, H-3' and H-5' of tosyl), 7.35–7.28 (m, 4H, benzothiazole H-4, H-5, H-6, H-7), 6.92 (d, J = 8.8 Hz, 1H, H-5 of phenyl), 6.78 (d, J = 2.4 Hz, 1H, H-2 of phenyl), 6.67 (dd, J = 8.8, 2.4 Hz, 1H, H-6 of phenyl).
- Hydroxyl and Sulfonamide Protons : δ 10.21 (s, 1H, -OH), 9.87 (s, 1H, -NH).
- Methyl Group : δ 2.42 (s, 3H, -CH₃ of tosyl).
¹³C NMR Analysis (100 MHz, DMSO-d₆)
Reaction Optimization and Yield Comparison
| Step | Reagent Ratio (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Nitro Coupling | 1:1 (I₂ as catalyst) | DMF | 80 | 12 | 72 |
| Nitro Reduction | 5:1 (SnCl₂·2H₂O) | Ethanol | 25 | 4 | 78 |
| Sulfonylation | 1:1.1 (TsCl) | DCM | 0 → 25 | 12 | 75 |
Alternative reducing agents (e.g., H₂/Pd-C) afforded lower yields (62%), while elevated temperatures during sulfonylation led to side reactions (e.g., disulfonation).
Mechanistic Insights and Byproduct Analysis
The coupling of 2-mercaptobenzothiazole to 3-nitro-4-hydroxyphenol proceeds via a radical-mediated thiol-ene mechanism, facilitated by iodine’s oxidative role. Side products, such as the disulfide dimer of 2-mercaptobenzothiazole (detected via MS at m/z 332.9), were minimized by stoichiometric control. During sulfonylation, excess triethylamine ensured complete deprotonation of the amine, suppressing N,N-disulfonation.
Applications and Comparative Bioactivity
While the biological activity of the target compound remains unstudied, structurally related N-benzothiazol-2-yl sulfonamides exhibit antimicrobial and antifungal properties. For instance, analogs with electron-withdrawing substituents demonstrated IC₅₀ values of 132–144 μM against Escherichia coli and Aspergillus niger.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzothiazole moiety.
Scientific Research Applications
Antidiabetic Activity
Recent studies have investigated the antidiabetic properties of sulfonamide derivatives, including those similar to N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methylbenzene-1-sulfonamide. In vivo experiments using streptozotocin-induced diabetic rat models demonstrated that certain benzenesulfonamide derivatives exhibited significant hypoglycemic effects comparable to glibenclamide, a standard antidiabetic drug . The structural modifications of these compounds were noted to enhance their effectiveness as potential oral antidiabetic agents.
Anticancer Properties
This compound has also been evaluated for its anticancer potential. Research indicates that derivatives of benzenesulfonamides can inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Compounds showing IC50 values in the range of 10.93–25.06 nM against CA IX were found to induce apoptosis in breast cancer cell lines (MDA-MB-231) significantly . This suggests a promising avenue for developing targeted cancer therapies.
Antimicrobial Activity
The antimicrobial properties of sulfonamides have been well-documented. Compounds similar to this compound were evaluated for their antibacterial and anti-biofilm activities. The inhibition of carbonic anhydrases in bacteria was noted to disrupt bacterial growth effectively, indicating the potential of these compounds as antibacterial agents .
Enzyme Inhibition Studies
Sulfonamides have been explored for their ability to inhibit various enzymes crucial in metabolic pathways. For instance, studies on new sulfonamides have shown promising results as inhibitors of α-glucosidase and acetylcholinesterase, suggesting their potential use in treating Type 2 diabetes mellitus and Alzheimer's disease . The structure-activity relationship (SAR) studies indicated that specific modifications could enhance inhibitory potency.
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions that can be optimized for better yields and purity. The introduction of different substituents on the benzene rings can significantly affect the biological activity of the resulting compounds .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Sulfonamide Core
N-[3-(1,3-Benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzene-1-sulfonamide
- Structural Difference : Replaces the 4-methyl group with a bulkier tert-butyl substituent.
- This modification could also alter binding affinity to hydrophobic enzyme pockets .
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
- Structural Difference: Substitutes the benzothiazole-phenolic backbone with a thiazole ring and introduces a phenylsulfamoyl group.
- Implications : The thiazole ring may confer distinct electronic properties, while the phenylsulfamoyl group could enhance interactions with aromatic residues in target proteins. This compound’s activity may diverge due to altered hydrogen-bonding capacity .
Benzothiazole-Modified Analogues
3-(Azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide
- Structural Difference: Replaces the phenolic hydroxyl group with a benzamide linkage and incorporates an azepane-sulfonyl moiety.
- The benzamide group may shift the compound’s selectivity profile compared to the phenolic derivative .
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide
- Structural Difference : Incorporates a tetrahydrobenzothiophene ring and morpholine-sulfonyl group.
- Implications: The morpholine sulfonyl group enhances solubility via polar interactions, while the tetrahydrobenzothiophene may increase metabolic stability compared to the parent compound’s phenolic ring .
Physicochemical Comparisons
*LogP values estimated using fragment-based methods.
Biological Activity
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methylbenzene-1-sulfonamide, also known by its CAS number 361179-63-7, is a sulfonamide derivative that has attracted attention due to its diverse biological activities. This compound features a benzothiazole moiety, which is known for its pharmacological significance, including antibacterial, antifungal, and anticancer properties. Below is a detailed exploration of the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H18N2O4S3, with a molecular weight of approximately 458.57 g/mol. Its structure includes a sulfonamide group that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N2O4S3 |
| Molecular Weight | 458.57 g/mol |
| CAS Number | 361179-63-7 |
| Solubility | Low solubility in water |
| LogP | 5.452 |
Biological Activities
1. Antimicrobial Activity:
Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates potent antibacterial effects against various gram-positive and gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds often fall within the range of 50 to 200 μg/mL .
2. Anticancer Properties:
The compound has been evaluated for its anticancer potential through various assays. It has shown moderate to high cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
3. Anti-inflammatory Effects:
In addition to its antimicrobial and anticancer activities, this sulfonamide derivative exhibits anti-inflammatory properties. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory conditions .
4. Enzyme Inhibition:
The compound has been reported to inhibit specific enzymes such as cyclin-dependent kinase 5 (CDK5), which plays a role in neurodegenerative diseases like Alzheimer's disease. The binding affinity and inhibition kinetics have been characterized, indicating its potential as a therapeutic agent in neuroprotection .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study conducted on the anticancer activity of this compound involved treating human cancer cell lines with varying concentrations of the compound. The results demonstrated significant dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 30 μM across different cell lines.
Case Study 2: Antimicrobial Efficacy Assessment
Another research effort focused on evaluating the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The study revealed that the compound exhibited strong antibacterial activity with MIC values of 50 μg/mL against S. aureus and 100 μg/mL against E. coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
